

chloroprocaine clinical trials efficacy safety outcomes

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Compound Focus: Chloroprocaine Hydrochloride

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Clinical Overview: Chloroprocaine vs. Alternatives

The table below summarizes key efficacy and safety outcomes from recent clinical trials, providing a direct comparison of chloroprocaine against other common local anesthetics.

Anesthetic Regimen	Clinical Context	Primary Efficacy Outcome	Key Safety & Secondary Outcomes	Source (Trial/Study)
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| **1.5% Chloroprocaine** | Breakthrough labor pain [1] | ► **83.0% treatment success rate** (defined as NRS pain score reduction ≥ 4 points at 9 min) [1] | ► Faster pain relief (lower NRS scores at 6 and 9 min) [1] | ► Higher maternal satisfaction [1] | ► No significant differences in obstetric or neonatal outcomes [1] | *Double-blind RCT, 2024* [1] | | **0.5% Chloroprocaine** | Breakthrough labor pain [1] | ► **25.0% treatment success rate** [1] | | *Double-blind RCT, 2024* [1] | | **1.0% Chloroprocaine** | Breakthrough labor pain [1] | ► **63.8% treatment success rate** [1] | | *Double-blind RCT, 2024* [1] | | **0.125% Ropivacaine** | Breakthrough labor pain [1] | ► **55.3% treatment success rate** [1] | | *Double-blind RCT, 2024* [1] | | **1.5% Chloroprocaine** | Initiating labor analgesia [2] | ► **Onset time: 7.0 minutes** to adequate analgesia [2] | ► Lower VAS scores, fewer PCEA boluses [2] | ► Higher maternal satisfaction [2] | ► Comparable adverse effects and neonatal outcomes [2] | *RCT vs. Lidocaine, 2022* [2] | | **1% Lidocaine** | Initiating labor analgesia [2] | ► **Onset time: 12.0 minutes** to adequate analgesia [2] | | *RCT vs. Lidocaine, 2022* [2] | | **Ropivacaine + Dexmedetomidine**

+ **Sufentanil** | Labor analgesia [3] [4] | ► **Most effective** at reducing VAS scores at 30 min (Network Meta-Analysis ranking) [3] [4] | ► Favorable efficacy and safety profile per SUCRA rankings [3] [4] | *Network Meta-Analysis, 2025* [3] [4] | | **Chloroprocaine (Spinal)** | Ambulatory surgery [5] | ► **High success rate (91.6%)**; non-inferior to bupivacaine [5] | ► **Faster recovery** (ambulation and discharge) vs. bupivacaine [5] | ► >90% patient satisfaction [5] | *Multicenter Observational Study, 2020* [5] |

Detailed Experimental Protocols

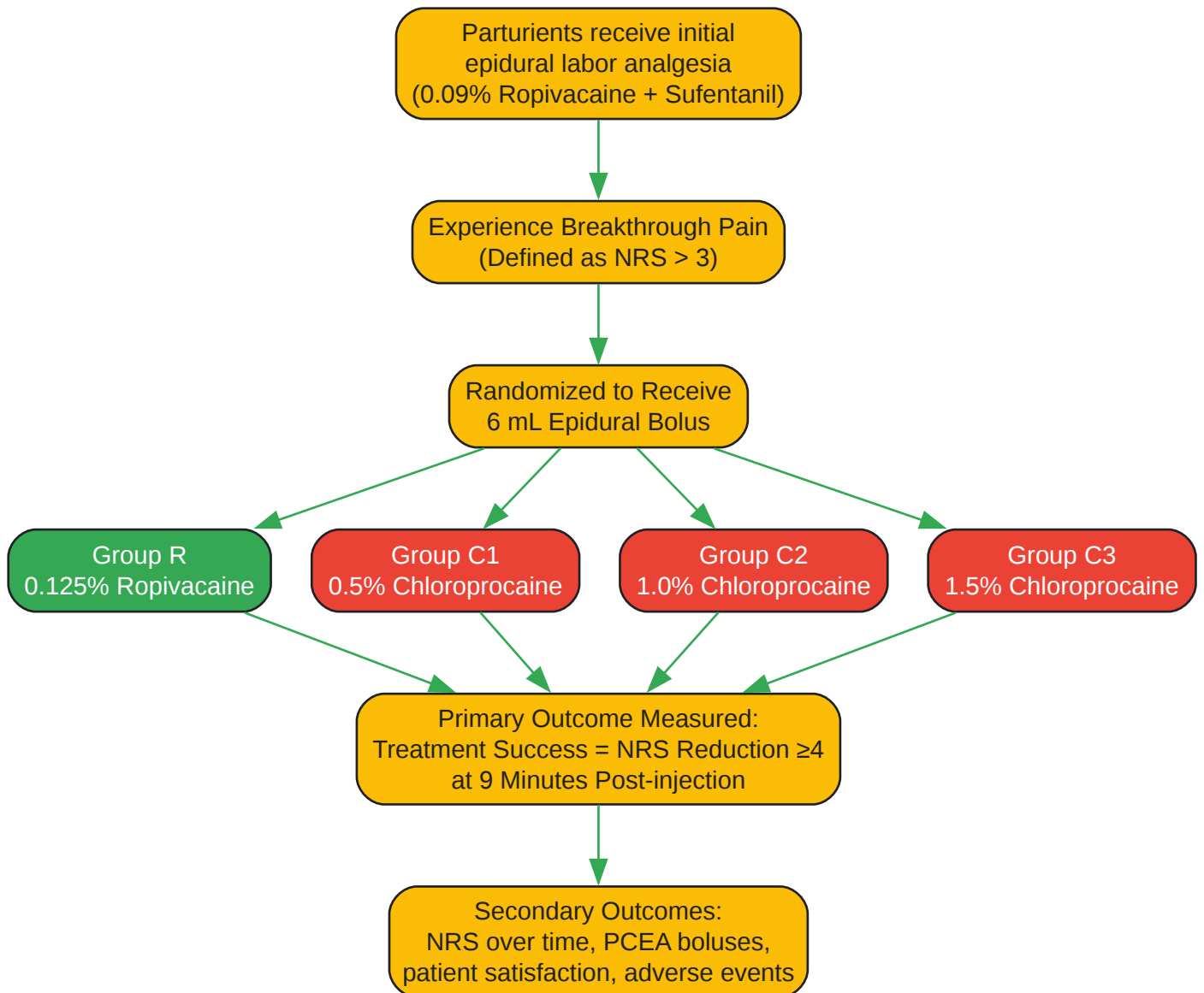
To assess the validity and applicability of the data, it is crucial to understand how these results were generated.

Protocol for Breakthrough Pain Management in Labor

This methodology is from the 2024 RCT that directly compared chloroprocaine and ropivacaine [1].

- **Study Design:** Prospective, double-blind, randomized controlled clinical trial.
- **Participants:** Primiparas with singleton, full-term pregnancies requesting labor analgesia who subsequently experienced breakthrough pain (NRS score >3 after initial relief) [1].
- **Intervention & Comparison:** Upon breakthrough pain, subjects were randomized to receive a 6 mL epidural bolus of:
 - Group R: 0.125% ropivacaine.
 - Group C1: 0.5% chloroprocaine.
 - Group C2: 1.0% chloroprocaine.
 - Group C3: 1.5% chloroprocaine [1].
- **Blinding:** A non-participating nurse prepared the drugs, concealing group allocation from patients, obstetricians, and outcome assessors [1].
- **Primary Outcome: Treatment success rate**, defined as a reduction of Numerical Rating Scale (NRS) pain score by at least 4 points at 9 minutes after the analgesic injection [1].
- **Secondary Outcomes:** NRS scores at 3, 6, 12, and 15 minutes; number of patient-controlled epidural boluses (PCEA); maternal satisfaction; and maternal/neonatal adverse events [1].

The workflow of this trial is summarized in the diagram below.



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Protocol for Initiating Labor Analgesia

This 2022 RCT compared chloroprocaine to lidocaine for initiating analgesia [2].

- **Study Design:** Prospective, double-blind, randomized controlled trial.
- **Participants:** Nulliparous parturients in spontaneous labor, cervical dilation 2-3 cm [2].
- **Intervention & Comparison:**
 - LD Group: 6 mL of **1% Lidocaine**.
 - CP1.5 Group: 6 mL of **1.5% Chloroprocaine**.
 - CP1.2 Group: 7.5 mL of **1.2% Chloroprocaine** (iso-dose to CP1.5) [2].

- **Primary Outcome: Time to analgesia onset**, defined as the time from the initial bolus to a Visual Analog Scale (VAS) score ≤ 3 [2].
- **Secondary Outcomes:** VAS scores, number of PCEA boluses, analgesic consumption, maternal satisfaction, and labor/neonatal outcomes [2].

Key Efficacy and Safety Conclusions

Synthesizing the data from these trials yields clear conclusions for clinical and development decision-making.

- **Optimal Concentration for Obstetric Use:** For managing breakthrough pain in labor, **1.5% chloroprocaine provides significantly superior and faster analgesia** compared to lower concentrations (0.5%, 1.0%) and 0.125% ropivacaine, without increasing risks to the mother or neonate [1].
- **Rapid Onset for Procedure Initiation:** When starting labor analgesia, **1.5% chloroprocaine cuts the onset time nearly in half compared to 1% lidocaine** (7.0 vs. 12.0 minutes), leading to more efficient analgesia and higher patient satisfaction [2].
- **Advantage in Ambulatory Settings:** In spinal anesthesia for day-case surgery, **chloroprocaine provides a significantly faster recovery profile** than bupivacaine, facilitating earlier ambulation and hospital discharge, which is a critical efficiency metric for outpatient centers [5].
- **Position in the Anesthetic Landscape:** While the combination of **ropivacaine, dexmedetomidine, and sufentanil** was ranked as the most effective regimen in a large network meta-analysis, chloroprocaine remains the agent of choice when rapid onset and short duration are primary requirements, such as in breakthrough pain or urgent cesarean sections [3] [4].

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